TMC 120C TMC 120C 2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one is a natural product found in Aspergillus ustus with data available.
Brand Name: Vulcanchem
CAS No.: 250231-82-4
VCID: VC4774416
InChI: InChI=1S/C15H15NO3/c1-8(2)15(18)14(17)11-5-4-10-6-9(3)16-7-12(10)13(11)19-15/h4-8,18H,1-3H3
SMILES: CC1=CC2=C(C=N1)C3=C(C=C2)C(=O)C(O3)(C(C)C)O
Molecular Formula: C15H15NO3
Molecular Weight: 257.289

TMC 120C

CAS No.: 250231-82-4

Cat. No.: VC4774416

Molecular Formula: C15H15NO3

Molecular Weight: 257.289

* For research use only. Not for human or veterinary use.

TMC 120C - 250231-82-4

Specification

CAS No. 250231-82-4
Molecular Formula C15H15NO3
Molecular Weight 257.289
IUPAC Name 2-hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one
Standard InChI InChI=1S/C15H15NO3/c1-8(2)15(18)14(17)11-5-4-10-6-9(3)16-7-12(10)13(11)19-15/h4-8,18H,1-3H3
Standard InChI Key CYCJFMKXQPLWCL-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=N1)C3=C(C=C2)C(=O)C(O3)(C(C)C)O

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

TMC 120C is classified as an isoquinoline alkaloid, a family of nitrogen-containing heterocyclic compounds often associated with bioactive properties. Its molecular formula C15H15NO3\text{C}_{15}\text{H}_{15}\text{NO}_{3} corresponds to a molecular weight of 257.289 g/mol . The compound’s structure includes a fused furo[3,2-h]isoquinoline framework, distinguishing it from related alkaloids such as TMC-120A and TMC-120B through subtle substitutions at the 7- and 8-positions .

Table 1: Key Chemical Properties of TMC 120C

PropertyValue
CAS Number250231-82-4
Molecular FormulaC15H15NO3\text{C}_{15}\text{H}_{15}\text{NO}_{3}
Molecular Weight257.289 g/mol
Physical StatePowder (crystalline)
Storage Recommendations-20°C (powder), -80°C (solution)

The racemic nature of TMC 120C, as confirmed by X-ray crystallography and spectroscopic analysis, introduces complexity into its stereochemical behavior . This characteristic may influence its pharmacokinetic properties and interaction with biological targets.

Discovery and Natural Sources

Isolation from Marine Fungi

TMC 120C was first identified during the EU-funded PharmaSea project, which screened marine natural products (MNPs) for neuroactive compounds. It was isolated alongside TMC-120A and TMC-120B from the fermentation broth of Aspergillus insuetus, a fungus derived from marine sediments . The discovery utilized bioactivity-guided purification, leveraging zebrafish models to prioritize extracts with antiseizure activity.

Structural Analogues and Biosynthetic Relationships

The TMC-120 series (A, B, and C) shares a core isoquinoline structure but differs in substituents:

  • TMC-120A: Hydroxyl group at C-7.

  • TMC-120B: Methoxy group at C-7.

  • TMC-120C: Racemic mixture with modifications at C-8 .

These structural variations correlate with differences in antiseizure efficacy, as demonstrated in comparative zebrafish assays .

Pharmacological Activities

Antiseizure Efficacy in Zebrafish

TMC 120C significantly reduced PTZ-induced seizures in larval zebrafish, a validated model for epilepsy research. At 10 µM, it decreased seizure-like locomotor activity by 42% and suppressed epileptiform brain discharges, as measured by electroencephalography (EEG) . The compound’s efficacy paralleled that of TMC-120A and TMC-120B, suggesting a shared mechanism of action.

Translation to Mammalian Models

In a mouse model of drug-resistant focal seizures, TMC 120C shortened seizure duration by 35% at a dose of 20 mg/kg. This cross-species activity highlights its potential as a broad-spectrum antiseizure agent . The exact molecular targets remain under investigation, though preliminary data implicate modulation of voltage-gated sodium channels.

Table 2: Comparative Antiseizure Activity of TMC-120 Series

CompoundZebrafish PTZ Model (% Reduction)Mouse Focal Seizure Model (% Reduction)
TMC-120A48%40%
TMC-120B45%38%
TMC-120C42%35%

Synthesis and Structural Elucidation

Total Synthesis Challenges

The synthesis of TMC-120B, a structural analogue, involves a 16-step process featuring a thermal electrocyclic reaction of a 1-azahexatriene system . While TMC-120C’s racemic nature complicates asymmetric synthesis, recent advances in catalytic enantioselective methods may enable efficient production.

Spectroscopic Characterization

Key techniques for structural confirmation include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR data confirmed the furo[3,2-h]isoquinoline backbone.

  • X-Ray Crystallography: Resolved the racemic configuration and spatial arrangement of substituents .

Applications and Future Directions

Broader Biomedical Applications

Preliminary data suggest activity against interleukin-5 (IL-5)-mediated eosinophil survival, hinting at potential in allergic inflammation . Further investigation is warranted.

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